molecular formula C33H28O4 B3177962 1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone CAS No. 313484-93-4

1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone

Cat. No.: B3177962
CAS No.: 313484-93-4
M. Wt: 488.6 g/mol
InChI Key: CAFYIOYXMUILEU-UHFFFAOYSA-N
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Description

1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone is a tetrahedral molecule featuring a central methane carbon bonded to four benzene rings, each para-substituted with an ethanone (acetyl) group. This compound is structurally characterized by its high symmetry and rigidity, making it a valuable building block in materials science. Key applications include:

  • Covalent Organic Frameworks (COFs): The tetrahedral geometry enables the formation of 3D porous networks, as seen in truncation unit functionalization (TUF) strategies for COFs .
  • Metal-Organic Frameworks (MOFs): Derivatives like tetracarboxylic acid analogs (e.g., H4MTA) form MOFs with high porosity for gas adsorption (e.g., Sr(II) UPJS-15 and Ba(II) UPJS-16 MOFs) .
  • Porous Glasses: When used as a rigid linker in aluminum alkoxide networks, it contributes to high surface areas (~500 m²/g) but requires flexible modulators to enhance glass-forming ability .

Properties

IUPAC Name

1-[4-[tris(4-acetylphenyl)methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O4/c1-21(34)25-5-13-29(14-6-25)33(30-15-7-26(8-16-30)22(2)35,31-17-9-27(10-18-31)23(3)36)32-19-11-28(12-20-32)24(4)37/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFYIOYXMUILEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C)(C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone typically involves the reaction of 4-acetylbenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the acetyl group, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ethanone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethanone groups can form hydrogen bonds or covalent interactions with active sites, modulating the activity of the target proteins. This can lead to alterations in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Corrosion Inhibition

  • TAcPPH2 (Ethanone Derivative): Exhibits 92% inhibition efficiency on XC52 steel in H₂SO₄, outperforming TPPH2 (75%) and TPPH2(p-Me) (85%). Quantum chemical calculations suggest ethanone groups enhance adsorption via electron-withdrawing effects and planar molecular orientation .
  • TPPH2 Derivatives: Lower efficiency attributed to weaker interactions with metal surfaces due to phenyl substituents alone .

Gas Adsorption

  • H4MTA-Based MOFs: Sr(II) UPJS-15 and Ba(II) UPJS-16 MOFs exhibit CO₂ adsorption capacities of 12.5 mmol/g and 10.3 mmol/g, respectively, at 273 K. The ethanone derivative’s absence of carboxylic acids limits direct metal coordination but may offer tunable hydrophobicity .
  • MIL-101 (Chromium Terephthalate): Higher surface area (~5900 m²/g) due to carboxylate coordination, contrasting with ethanone-based frameworks that prioritize rigidity over porosity .

Luminescence and AIE Properties

  • Me4TCPTAPE: Shows fluorescence enhancement at the isoelectric point due to restricted intramolecular motion. The ethanone compound’s lack of triazole/benzoate groups may reduce AIE activity but increase thermal stability .

Biological Activity

1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone, also known by its CAS number 313484-93-4, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C33H28O4
  • Molecular Weight : 488.57 g/mol
  • CAS Number : 313484-93-4

Structure

The compound features a tetraethanone structure with multiple benzene rings, which may contribute to its biological activity through interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethanone groups can form hydrogen bonds or covalent interactions with active sites on proteins, thereby modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. Studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. For instance:

  • Case Study : A study on the effects of related compounds demonstrated that similar structures could inhibit tumor growth in vitro and in vivo by promoting cell cycle arrest and apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting anti-inflammatory effects. The compound may inhibit the release of pro-inflammatory cytokines, thus reducing inflammation in various disease models.

Antioxidant Activity

Preliminary studies have shown that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular systems.

Research Applications

The compound has several applications in scientific research:

  • Chemistry : Used as a building block in synthesizing more complex organic molecules.
  • Biology : Investigated for interactions with biological macromolecules.
  • Medicine : Explored for therapeutic properties including anti-inflammatory and anticancer activities.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological Activity
4,4',4'',4'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethan-1-ol)TetraolModerate cytotoxicity
4',4''',4''''',4'''''''-(Methanetetrayltetrakis(acetophenone))TetraethanoneAnticancer properties

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Reaction of 4-acetylbenzyl chloride with sodium hydride.
  • Solvent : Dimethylformamide (DMF) is commonly used as an aprotic solvent.
  • Reaction Conditions : The reaction proceeds via a nucleophilic substitution mechanism.

Industrial Production

For large-scale production, continuous flow reactors are employed to enhance mixing and control reaction conditions efficiently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone
Reactant of Route 2
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1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone

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